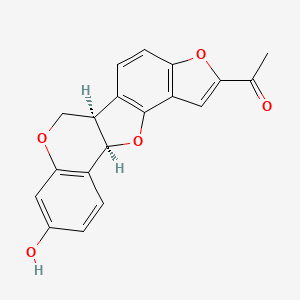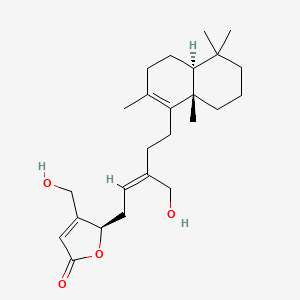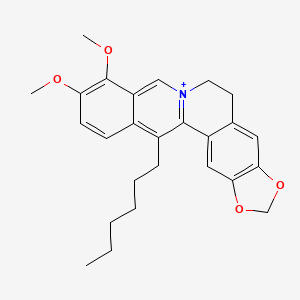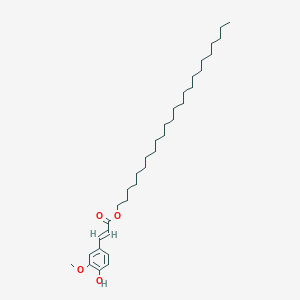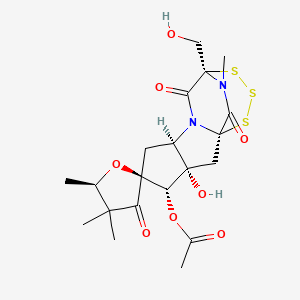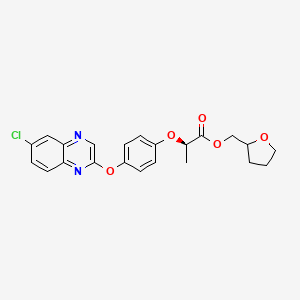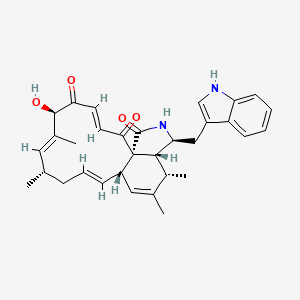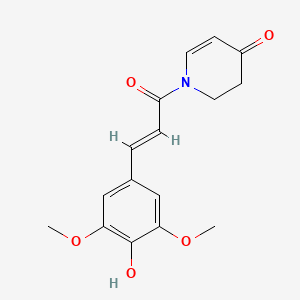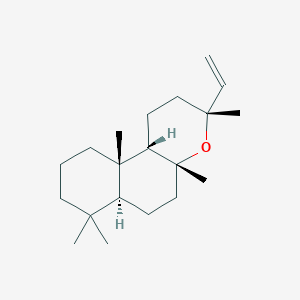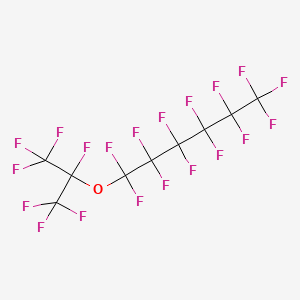![molecular formula C19H22N2O2 B1254370 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol CAS No. 253430-48-7](/img/structure/B1254370.png)
4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol" belongs to a class of organic molecules that are of interest due to their complex structure and potential for various applications in chemical and pharmaceutical research. Although the specific compound's detailed studies are not directly found, related research on quinolin-ol derivatives and their synthesis, properties, and applications provides valuable insights.
Synthesis Analysis
The synthesis of quinolin-ol derivatives typically involves multi-step reactions including cyclization, condensation, and functionalization processes. For example, cyclization of ketone oximes can yield quinolin-8-ols regioselectively, indicating the importance of precursor selection and reaction conditions in achieving the desired quinolin-ol derivative (Uchiyama et al., 1998).
Molecular Structure Analysis
Molecular structure and conformation are crucial for the chemical reactivity and properties of quinolin-ol derivatives. Spectroscopic methods, including NMR and X-ray diffraction, are often employed to determine the structure and confirm the synthesis of new compounds. For instance, detailed spectroscopic characterization of heterocyclic aromatic compounds can elucidate their molecular structure and reactivity (Saidj et al., 2022).
Chemical Reactions and Properties
Quinolin-ol derivatives engage in various chemical reactions, including tautomerism, which can influence their chemical and biological properties. The study of these reactions, such as the formation of azo and sulfonated pyrimido[4,5-b]quinoline derivatives, highlights the compound's reactivity and potential for creating diverse chemical entities (Gholami et al., 2020).
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : One study details the synthesis of related compounds through Michael addition, followed by various reductions and hydrolysis processes. This highlights the compound's complex synthetic pathway and potential for diverse chemical modifications (Fisher, Oppenheimer, & Cohen, 1975).
Spectroscopic Characterization : Research on compounds with similar structures includes investigations into their spectroscopic properties, essential for understanding their chemical behavior and potential applications (Rufchahi & Gilani, 2012).
Biological Activity
Antimicrobial Properties : Several studies have synthesized derivatives and evaluated their antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Holla et al., 2005); (Rajanarendar et al., 2010).
Antituberculosis Activity : A related compound has shown promising results in antituberculosis activity, indicating potential medical applications in treating tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).
Photovoltaic and Electronic Properties
- Photovoltaic Applications : Research into derivatives of similar compounds has explored their use in photovoltaic properties, suggesting possible applications in solar energy and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
作用機序
Mode of Action
It has been suggested that it may catalyze the reactions of carbon nucleophiles . More research is needed to fully understand the interaction of Beta-Isocupreidine with its targets and the resulting changes.
Biochemical Pathways
It is known to be involved in the reactions of carbon nucleophiles
特性
IUPAC Name |
4-[(3R,5S,6S,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-11-21-8-6-12(19)9-17(21)18(23-19)14-5-7-20-16-4-3-13(22)10-15(14)16/h3-5,7,10,12,17-18,22H,2,6,8-9,11H2,1H3/t12-,17-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTQUFCPWDEOND-TUCQFJRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CN3CC[C@H]1C[C@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes β-isocupreidine such an effective catalyst in asymmetric reactions like the Morita-Baylis-Hillman and aza-Morita-Baylis-Hillman reactions?
A: β-Isocupreidine, or 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol, functions as a bifunctional catalyst. This means it possesses two key features that enable its catalytic prowess: a basic quinuclidine nitrogen and a hydrogen bond donor in the form of a hydroxyl group. [, , ] This dual functionality allows β-isocupreidine to simultaneously activate both nucleophilic and electrophilic reactants during the reaction. For instance, in the aza-Morita-Baylis-Hillman reaction, it activates the nucleophilic vinyl ketone or acrylate via hydrogen bonding while simultaneously deprotonating the imine, facilitating their interaction and leading to the formation of chiral, enantioenriched products. [, ]
Q2: The provided research mentions that β-isocupreidine can sometimes lead to opposite enantioselectivity in similar reactions. How is that possible?
A: Interestingly, researchers have observed that seemingly small changes in the reaction conditions or substrate structures can lead to an inversion of enantioselectivity when using β-isocupreidine as a catalyst. [, , ] For example, in the aza-Morita-Baylis-Hillman reaction, the choice of imine substrate (aromatic vs. aliphatic) [] or the addition of achiral additives like β-naphthol [] can influence the spatial orientation of the reacting partners within the catalyst's chiral environment, ultimately dictating which enantiomer is formed preferentially. This remarkable sensitivity highlights the importance of carefully optimizing reaction conditions to achieve the desired stereochemical outcome.
Q3: Are there any specific structural modifications to β-isocupreidine that are known to enhance its catalytic activity or alter its enantioselectivity?
A: Yes, researchers have explored modifications to the β-isocupreidine scaffold to fine-tune its catalytic properties. For example, introducing an acylamino group at the C-6' position of β-isocupreidine was found to significantly enhance both the yield and enantioselectivity in the aza-Morita-Baylis-Hillman reaction with aliphatic α-amidosulfones as imine surrogates. [] This modification likely enhances the catalyst's ability to activate the imine substrate through additional hydrogen bonding interactions.
Q4: Beyond the Morita-Baylis-Hillman and aza-Morita-Baylis-Hillman reactions, are there other applications of β-isocupreidine in organic synthesis?
A: Absolutely! β-isocupreidine's utility extends beyond the Morita-Baylis-Hillman-type reactions. It has shown promise in catalyzing the asymmetric Baylis-Hillman reaction of aldehydes, including challenging substrates like chiral N-Boc-α-amino aldehydes. [] This reaction provides access to valuable chiral building blocks used in the synthesis of complex molecules, such as the phoslactomycin family of antibiotics. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)

